![molecular formula C17H20N8O B6448857 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2548977-59-7](/img/structure/B6448857.png)
3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups including a morpholine ring, a pyridazine ring, a piperazine ring, and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. These groups are likely to influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the morpholine ring could potentially undergo reactions at the nitrogen atom, while the pyridazine ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make it a base, and the presence of multiple rings could influence its solubility .Aplicaciones Científicas De Investigación
LRRK2 Kinase Inhibition for Parkinson’s Disease (PD)
Leucine-rich repeat kinase 2 (LRRK2) has been genetically linked to PD through genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. As such, LRRK2 kinase inhibitors are promising for PD treatment. The compound 3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile (also known as PF-06447475 ) is a highly potent, brain-penetrant, and selective LRRK2 inhibitor . Further in vivo safety and pharmacodynamic studies have supported its potential therapeutic use.
Analgesic Properties
The crystal structure of a related compound (4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one) suggests that it possesses an analgesic effect comparable to aspirin . This finding highlights its potential as a pain-relieving agent.
Herbicide Development
Computational studies have prioritized lead molecules with higher binding affinity against the D1 protein of P. minor. Among these, compounds containing a piperidin-4-one nucleus, similar to our target compound, have shown promise as herbicides .
Diverse Biological Activities
Compounds with a piperidin-4-one nucleus, including those with morpholin-4-ylmethyl substituents, exhibit diverse biological activities. These include antiviral, antitumor, central nervous system stimulant, and antimicrobial effects .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been shown to exhibit antimicrobial and antitubercular activities . Therefore, it is plausible that this compound may also target bacterial cells or specific enzymes within these cells.
Mode of Action
Based on its structural similarity to other antimicrobial and antitubercular agents, it may interfere with essential biochemical processes in the target organisms, leading to their death or growth inhibition .
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential biomolecules in bacteria, disrupting their growth and proliferation .
Result of Action
Based on its potential antimicrobial and antitubercular activities, it may lead to the death or growth inhibition of the target organisms .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c18-13-14-17(20-4-3-19-14)25-7-5-23(6-8-25)15-1-2-16(22-21-15)24-9-11-26-12-10-24/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZXOQDVJTVDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrazine-2-carbonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.